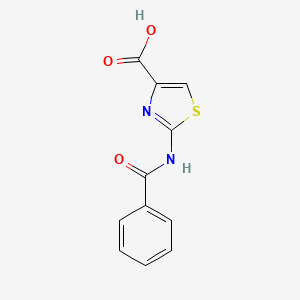

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It is a derivative of benzoic acid and thiazole . The molecule likely contains a benzoyl group (a benzene ring attached to a carbonyl group), an amino group, a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the benzoyl and carboxylic acid groups . Amino acids and benzothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues . The synthesis could involve reactions such as nucleophilic substitution, reductive amination, or Friedel–Crafts acylation .Molecular Structure Analysis

The molecular structure of “this compound” would be expected to include a benzene ring attached to a carbonyl group (forming a benzoyl group), an amino group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonyl group in the benzoyl group could undergo nucleophilic addition reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could affect its solubility in water and other solvents .科学的研究の応用

Synthesis and Antibacterial Activity

The derivative of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, synthesized through various chemical reactions, has been studied for its antibacterial activity. Specifically, the compound 2-[(Saminosulfinim-idoyl)(aryl)methylamino]-5-aryl-1,3-thiazole-4-carboxylic acid showed potential in combating bacterial infections, supported by spectroscopic data including FT-IR and UV-Visible spectrometry. The research suggests the potential of these derivatives in developing new antibacterial agents (Al Dulaimy, Kadhim, Attia, & Thani, 2017).

Antifungal and Antivirus Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated significant antifungal and antivirus activities. These compounds, through systematic evaluation, revealed their ability to inhibit the growth of various fungi and viruses, indicating their potential as a new strategy for controlling such infections (Fengyun et al., 2015).

Carbonic Anhydrase Inhibition

Derivatives of this compound have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, crucial for various physiological functions. The synthesized compounds showcased potent inhibitory effects on these isoenzymes, indicating potential therapeutic applications in related disorders (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Photophysical Properties

Research into 1,3-thiazole-based organoboron complexes, synthesized from 2-amino 4-substituted 1,3-thiazoles, has revealed their intensive fluorescence and photophysical properties. The influence of substituents on the thiazole ring on these properties was extensively studied, unveiling potential applications in materials science and fluorescence technologies (Potopnyk et al., 2018).

Corrosion Inhibition

Thiazole derivatives, closely related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic solutions. The research highlights the potential use of these compounds in protecting metals from corrosion, which is crucial in various industrial applications (Quraishi & Sharma, 2005).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell

Mode of Action

It’s plausible that it interacts with its targets through a mechanism involving electrophilic substitution and elimination reactions . The compound may bind to its target, inducing conformational changes that affect the target’s function .

Biochemical Pathways

Similar compounds have been shown to influence amino acid and protein biosynthesis pathways . The compound could potentially interfere with these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds’ adme properties can be predicted using computational tools like admetlab . These properties significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Based on the potential targets and pathways, it could induce changes in cellular processes, possibly leading to altered cell function .

Action Environment

The action, efficacy, and stability of 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzamido-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAQWRGQJLGZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2578456.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)

![N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2578460.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)

![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)